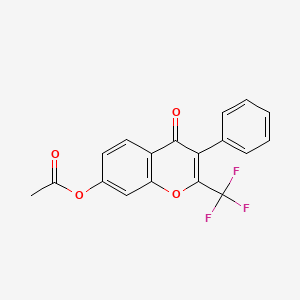
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
Synthesis and Enantioselective Reactions
The compound 4-oxo-3,4-dihydro-2-chromen-3-yl acetate, closely related to the requested molecule, serves as a key intermediate in the chemoenzymatic synthesis of various enantiomers. Through a manganese(III) acetate mediated process starting from 2,3-dihydro-4H-chromen-4-one, and subsequent K2CO3 mediated hydrolysis, high-yield production of 3-hydroxy-2,3-dihydro-4H-chromen-4-one is achieved. The enantioselective hydrolysis and transesterification of these intermediates, catalyzed by different lipases, allow for the production of enantiomers with high enantiomeric excess and good yields, highlighting the compound's potential in stereoselective synthesis (Demir et al., 2003).
Catalytic Properties in Organic Synthesis
Novel polystyrene-supported catalysts have been developed for use in the Michael addition, a fundamental reaction in organic synthesis for constructing carbon-carbon bonds. These catalysts facilitate the synthesis of Warfarin and its analogues by promoting the addition of 4-hydroxycoumarin to α,β-unsaturated ketones. This application underscores the versatility of chromen derivatives in catalysis and organic synthesis, offering efficient, recoverable, and reusable catalytic systems with promising properties (Alonzi et al., 2014).
Antibacterial Activity
Derivatives of 4-hydroxy-chromen-2-one, structurally similar to the compound , have been synthesized and evaluated for their antibacterial properties. These compounds exhibit significant bacteriostatic and bactericidal activities against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus. The synthesis and characterization of these compounds involve advanced analytical methods, highlighting the potential of chromen derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Antimicrobial and Antineoplastic Activities
Chromen derivatives have been extensively studied for their biological activities, including antimicrobial and antineoplastic effects. For instance, certain substituted benzocoumarin derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. These studies involve comprehensive characterizations and biological evaluations, suggesting the potential of these compounds in therapeutic applications, particularly in cancer treatment and infection control (G.V. et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .
Mode of Action
The compound interacts with its target, the Sigma-1 receptor, as an allosteric modulator . This interaction can potentiate the effects of endogenous or exogenous agonists, leading to enhanced receptor activity . The modulation of this receptor has been demonstrated to have potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The Sigma-1 receptor is involved in several biochemical pathways, particularly those related to calcium signaling . By modulating the activity of this receptor, the compound can influence these pathways and their downstream effects, potentially impacting various brain cell functions .
Pharmacokinetics
These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by the Sigma-1 receptor . These could include enhanced neuronal signaling, improved cognitive function, and potential therapeutic effects for conditions like seizures and depression .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of endogenous or exogenous agonists can enhance the compound’s effects through its allosteric modulation of the Sigma-1 receptor . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O4/c1-10(22)24-12-7-8-13-14(9-12)25-17(18(19,20)21)15(16(13)23)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEWZUVYAGJQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)

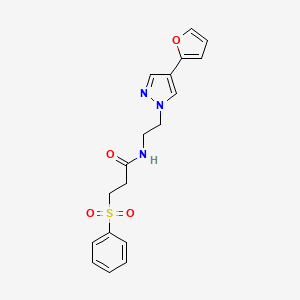
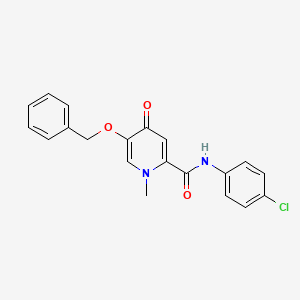
![Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2815346.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2815347.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2815348.png)
![ethyl N-[(3Z)-3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoylhydrazinylidene]-2-cyanopropanoyl]carbamate](/img/structure/B2815351.png)
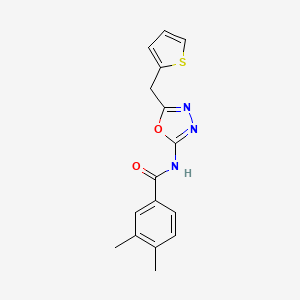
![N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2815353.png)
![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2815356.png)

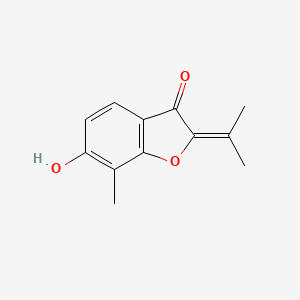
![(2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2815362.png)